![molecular formula C17H18N2O2 B12603780 [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile CAS No. 875153-11-0](/img/structure/B12603780.png)
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is an organic compound with a complex structure that includes a dioxane ring and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile typically involves the reaction of 4-butylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like p-toluenesulfonic acid for the formation of the dioxane ring, and bases like sodium ethoxide for the final step.
Solvents: Common solvents include ethanol and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Methylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Ethylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Propylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
Uniqueness
Compared to similar compounds, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile has a longer alkyl chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
875153-11-0 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[5-(4-butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)16-11-20-17(21-12-16)15(9-18)10-19/h5-8,16H,2-4,11-12H2,1H3 |
InChI Key |
CVNQTZZQZCYFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2COC(=C(C#N)C#N)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



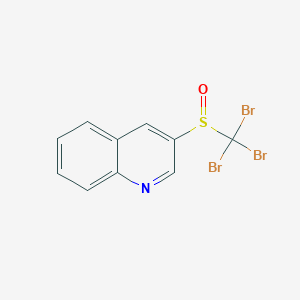
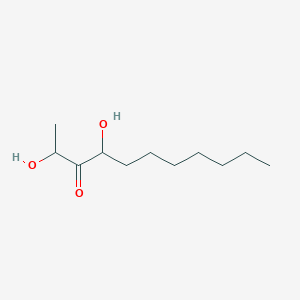
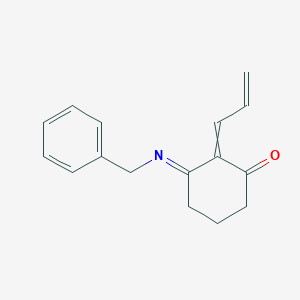
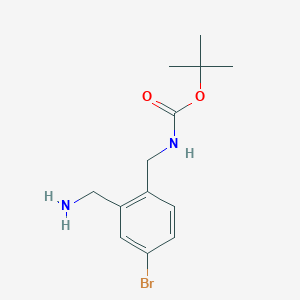

![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
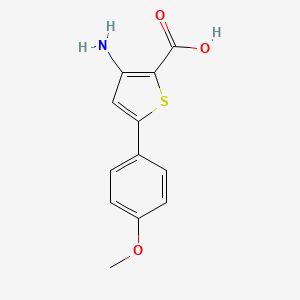
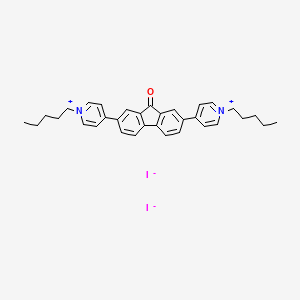
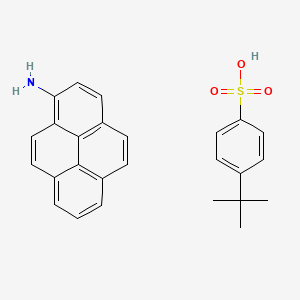
![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
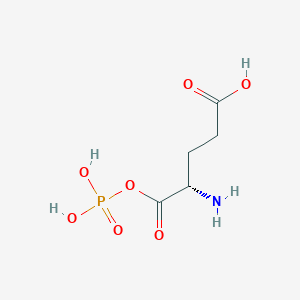

![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
